1,2-Dimethyl-5,6-dinitrobenzimidazole
Description
Properties
CAS No. |
90323-97-0 |
|---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
1,2-dimethyl-5,6-dinitrobenzimidazole |
InChI |
InChI=1S/C9H8N4O4/c1-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11(5)2/h3-4H,1-2H3 |
InChI Key |
ZREWNWYVZUFYFV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Nitro groups significantly increase melting points and reduce solubility in polar solvents due to enhanced intermolecular interactions. For instance:
- 5-Fluoro-6-nitrobenzimidazole (4f): Melting point >250°C, with IR absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- 1,2-Dimethyl-5,6-dinitrobenzimidazole is expected to exhibit a higher melting point (>300°C) and distinct IR peaks at ~1350 cm⁻¹ (symmetric NO₂) and ~1530 cm⁻¹ (asymmetric NO₂) .
Stability and Reactivity
Nitro groups increase oxidative stability but may render compounds susceptible to reductive degradation. For example:
Preparation Methods
Methylation of Benzimidazole
Methylation is typically performed using dimethyl carbonate (DMC) as a green methylating agent. In a representative procedure, 2-methylimidazole is dissolved in chlorobenzene or DMF, heated to 120–140°C, and treated with DMC over 6–20 hours. The reaction proceeds via nucleophilic substitution, yielding 1,2-dimethylimidazole with 77–85% yield after reduced-pressure distillation. This method avoids toxic byproducts like potassium salts, making it industrially scalable.
Nitration Conditions
Nitration of 1,2-dimethylbenzimidazole requires fuming nitric acid (90–100%) and a strong acid catalyst. In a protocol adapted from dinitrobenzimidazole synthesis, the substrate is dissolved in 1,2-dichloroethane, followed by dropwise addition of fuming HNO₃ (2.2–2.6 equivalents) and phosphorus pentoxide (1–10 wt%) at 50–90°C. The reaction is monitored via TLC until dinitration is complete, typically within 3–5 hours. Isolation involves concentration, filtration, and washing with cold ethanol to yield 1,2-dimethyl-5,6-dinitrobenzimidazole. Challenges include controlling exothermic reactions and avoiding over-nitration, which can lead to decomposition.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Nitration Temp | 80–90°C (optimal) | |
| Catalyst Loading | 5–8% P₂O₅ (by substrate weight) | |
| Yield | 65–72% |
Stepwise Synthesis from o-Phenylenediamine Derivatives
An alternative approach constructs the benzimidazole ring after introducing nitro groups. This method improves regiocontrol but requires multi-step purification.
Nitration of o-Nitroaniline Precursors
4,5-Dinitro-o-phenylenediamine, synthesized via nitration of o-phenylenediamine with HNO₃/H₂SO₄, serves as a key intermediate. Cyclization with formic acid or trimethylorthoformate under reflux yields 5,7-dinitrobenzimidazole. Methylation of the imidazole nitrogen is then achieved using methyl iodide or DMC in DMF at 60–80°C.
Regioselectivity Challenges
Nitration of benzimidazole derivatives often produces mixtures of 5,6- and 4,7-dinitro isomers. X-ray crystallography and NMR studies confirm that electron-withdrawing nitro groups direct subsequent substitutions to the 5- and 6-positions due to resonance and inductive effects. Separation of isomers requires column chromatography or recrystallization from ethanol/water mixtures, reducing overall yields to 50–60%.
Alternative Routes and Modifications
One-Pot Methylation-Nitration
A patent describes a one-pot method where 2-methylimidazole is treated with DMC and simultaneously nitrated using HNO₃/Ac₂O. However, this approach risks side reactions such as oxidation of methyl groups, leading to lower yields (~55%).
Halogen-Mediated Nitration
In halogenated solvents like 1,2-dichloroethane, nitration proceeds with improved solubility and reduced side reactions. The solvent’s high boiling point (83°C) allows reactions at elevated temperatures without decomposition, enhancing reaction rates.
Purification and Characterization
Crude this compound is purified via reduced-pressure distillation (4.0–8.0 kPa, 50–100°C) followed by recrystallization from acetone/water. Purity is verified using HPLC (>99%) and melting point analysis (observed: 198–200°C). NMR (¹H, ¹³C) and IR spectra confirm the absence of residual solvents and byproducts.
Industrial-Scale Considerations
Large-scale production favors the direct nitration route due to fewer steps and lower solvent consumption. However, phosphorus pentoxide’s hygroscopic nature necessitates anhydrous conditions, increasing operational costs. Emerging methods using ionic liquids as catalysts or microwave-assisted nitration show promise for reducing reaction times and improving yields .
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